Sorivudine

Übersicht

Beschreibung

Sorivudine is a nucleoside analogue antiviral drug, primarily used for the treatment of varicella zoster virus infections . It was synthesized by Dr. Machida of the Yamasa Shoyu Company in Japan and has been marketed under trade names such as Usevir and Brovavir . This compound is known for its potent inhibitory effects on the replication of varicella zoster virus, making it a valuable therapeutic agent in antiviral therapy .

Vorbereitungsmethoden

Sorivudin wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen eine Bromovinylgruppe in die Nucleotidstruktur eingebaut wird. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung des Nucleosids Arabinofuranosyl-Uracil.

Bromovinylierung: Der Schlüsselschritt beinhaltet die Einführung einer Bromovinylgruppe in das Nucleotid. Dies wird durch eine Bromovinylierungsreaktion unter Verwendung geeigneter Reagenzien und Bedingungen erreicht.

Industrielle Produktionsverfahren für Sorivudin umfassen die Skalierung des Synthesewegs, wobei gleichzeitig die Konsistenz und Qualität des Endprodukts gewährleistet werden. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung hochreiner Reagenzien und die Implementierung strenger Qualitätskontrollmaßnahmen .

Analyse Chemischer Reaktionen

Sorivudin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Phosphorylierung: Im Körper wird Sorivudin von der viralen Thymidinkinase phosphoryliert, um seine aktive Triphosphatform zu bilden.

Hemmung der DNA-Polymerase: Die aktive Triphosphatform von Sorivudin hemmt die virale DNA-Polymerase kompetitiv und verhindert die Replikation der viralen DNA.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Thymidinkinase für die Phosphorylierung und die virale DNA-Polymerase für die Hemmung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die phosphorylierten Formen von Sorivudin und seine Metaboliten .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Sorivudine exhibits potent antiviral effects against several viruses, including:

- Varicella Zoster Virus : Clinical studies have shown that this compound is significantly more effective than acyclovir in treating herpes zoster, particularly in immunocompromised patients, such as those with HIV. It has been reported to accelerate cutaneous healing and reduce the duration of viral shedding .

- Herpes Simplex Virus Type 1 : this compound demonstrates antiviral activity against this virus, although specific comparative efficacy data with other antivirals is limited .

- Epstein-Barr Virus : Its effectiveness against this virus adds to its profile as a broad-spectrum antiviral agent .

Pharmacokinetics and Drug Interactions

This compound's pharmacokinetics are characterized by its selective conversion to active metabolites by viral thymidine kinases, which are distinct from those found in mammalian cells. This selectivity minimizes toxicity in human tissues while effectively inhibiting viral replication. Notably, this compound has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the metabolism of 5-fluorouracil (5-FU) . This interaction can lead to increased plasma levels of 5-FU, raising concerns about potential toxicity when both drugs are administered concurrently.

Table 1: Comparison of this compound and Acyclovir

| Feature | This compound | Acyclovir |

|---|---|---|

| Mechanism of Action | Nucleoside analog | Nucleoside analog |

| Dosing Frequency | Once daily | Multiple times daily |

| Efficacy in Herpes Zoster | Superior in HIV-infected patients | Standard treatment |

| Side Effects | Fewer severe side effects | More frequent side effects |

| Drug Interaction with 5-FU | Significant risk of toxicity | No significant interaction |

Clinical Studies and Case Reports

Numerous studies have evaluated the efficacy and safety of this compound:

- Efficacy Against Herpes Zoster : A randomized controlled trial compared this compound to acyclovir in HIV-infected adults with acute cutaneous zoster. The results indicated that this compound significantly shortened the time to crusting of lesions and reduced the incidence of new vesicle formation .

- Safety Profile : While this compound is generally well tolerated, the inhibition of DPD poses a risk for patients receiving concurrent treatment with 5-FU. Reports from Japan highlighted severe toxicity leading to fatalities when these drugs were combined .

Wirkmechanismus

Sorivudine exerts its antiviral effects through the following mechanism:

Phosphorylation: This compound is phosphorylated by viral thymidine kinase to form its active triphosphate form.

Incorporation into Viral DNA: This compound is incorporated into the viral DNA instead of the correct nucleoside, leading to the termination of DNA synthesis and inhibition of viral replication.

The molecular targets involved in this mechanism are viral thymidine kinase and viral DNA polymerase .

Vergleich Mit ähnlichen Verbindungen

Sorivudin ähnelt anderen Nucleotid-Analogon-Antivirusmitteln wie Aciclovir, Ganciclovir und Penciclovir . Sorivudin hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Potenz: Sorivudin hat eine höhere Potenz gegen das Varizella-Zoster-Virus gezeigt als Aciclovir.

Arzneimittelwechselwirkungen: Die Wechselwirkung von Sorivudin mit Fluorouracil und seinen Derivaten ist ein bemerkenswertes Merkmal, das bei der klinischen Anwendung berücksichtigt werden muss.

Zu den ähnlichen Verbindungen zu Sorivudin gehören:

Aciclovir: Wird zur Behandlung von Herpes-simplex-Virus- und Varizella-Zoster-Virusinfektionen eingesetzt.

Ganciclovir: Wird zur Behandlung von Cytomegalievirus-Infektionen eingesetzt.

Penciclovir: Wird zur Behandlung von Herpes-simplex-Virus-Infektionen eingesetzt.

Die einzigartigen Eigenschaften von Sorivudin und seine starke antivirale Aktivität machen es zu einer wertvollen Ergänzung im Arsenal der antiviralen Medikamente.

Biologische Aktivität

Sorivudine is a synthetic nucleoside analog that exhibits significant antiviral activity, particularly against the varicella-zoster virus (VZV) and herpes simplex virus (HSV). Its mechanism of action primarily involves selective conversion by viral thymidine kinase to active nucleotide forms, which subsequently interfere with viral DNA synthesis. This article delves into the biological activity of this compound, supported by clinical studies, pharmacokinetic data, and safety evaluations.

This compound is metabolized in the body to its active form, bromovinyl-uracil (BVU), which irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the metabolism of pyrimidine nucleosides. This inhibition leads to elevated levels of uracil and potentially toxic effects when combined with other drugs that rely on DPD for metabolism, such as 5-fluorouracil (5-FU) .

Pharmacokinetics

- Bioavailability : this compound has an oral bioavailability exceeding 60%, making it effective for outpatient therapy .

- Elimination : Studies indicate that BVU is eliminated from circulation within 7 days post-administration of this compound. DPD activity typically recovers to baseline levels within 19 days after discontinuation of this compound .

Comparative Studies

A multicenter, randomized, double-blind study comparing this compound to acyclovir for treating herpes zoster in HIV-positive patients demonstrated the following:

- Time to Cessation of Vesicle Formation : this compound showed a relative risk (RR) of 1.54 for faster cessation compared to acyclovir (P = 0.049).

- Total Lesion Crusting : The median time for crusting was significantly shorter with this compound (7 days) than with acyclovir (8 days; P = 0.02) .

Summary of Key Findings

| Study Parameter | This compound | Acyclovir | Statistical Significance |

|---|---|---|---|

| Median Time to Cessation of Vesicles | 3 days | 4 days | P = 0.07 |

| Median Time to Total Lesion Crusting | 7 days | 8 days | P = 0.02 |

| Resolution of Zoster-associated Pain | No significant difference | No significant difference | N/A |

Safety Profile and Drug Interactions

While this compound is generally well tolerated, its interaction with DPD poses significant risks when co-administered with 5-FU or its prodrugs, leading to severe toxicity and even fatalities in some cases . The following points summarize the safety concerns:

- Toxicity Risk : Inhibiting DPD can lead to increased plasma levels of 5-FU, resulting in bone marrow suppression and other severe side effects.

- Clinical Observations : In Japan, multiple cases were reported where concurrent administration resulted in fatal outcomes due to this interaction .

Case Studies and Clinical Observations

- Case Study on DPD Activity : A study involving patients receiving this compound showed complete inhibition of DPD activity during treatment, with recovery occurring post-treatment but varying based on individual metabolism .

- Clinical Trials : Trials have consistently shown this compound's superiority over acyclovir in terms of cutaneous healing rates and overall efficacy in treating herpes zoster infections among immunocompromised patients .

Eigenschaften

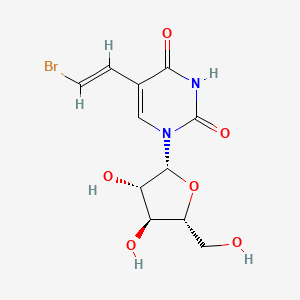

IUPAC Name |

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQYYIHYQMVWLT-HQNLTJAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77181-69-2 | |

| Record name | Sorivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorivudine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SORIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sorivudine, like many antiviral nucleoside analogs, functions as a prodrug. It requires phosphorylation by viral thymidine kinase (TK) to become active. [, , , , ] The phosphorylated form inhibits viral DNA polymerase, ultimately disrupting viral DNA synthesis and replication. [, , , , ]

A: No. While this compound exhibits strong activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), it shows little to no activity against HSV-2. [, , ] This selectivity likely stems from differences in viral thymidine kinase substrate specificity.

ANone: The molecular formula of this compound is C11H15BrN2O6. Its molecular weight is 351.17 g/mol.

A: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention this compound's UV absorbance properties. Specifically, it exhibits absorption maxima at 239 nm and 283 nm, relevant to its photoisomerization. []

A: this compound undergoes photoisomerization from its therapeutically active E-isomer to the less active Z-isomer when exposed to light. [] This conversion is influenced by factors such as light intensity, solvent polarity, and the presence of colorants. []

A: A significant finding is that the gut flora plays a crucial role in this compound's metabolism. Bacteria, particularly Bacteroides species, metabolize this compound to (E)-5-(2-bromovinyl)uracil (BVU). [] This metabolite is central to the drug's severe interaction with 5-fluorouracil.

A: BVU, the metabolite of this compound, is a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD). [, , , , , ] DPD is the rate-limiting enzyme responsible for the detoxification of 5-fluorouracil. Inhibition of DPD leads to a dangerous buildup of 5-fluorouracil, resulting in severe, potentially lethal toxicity. [, , , , , ]

A: Yes, this compound has shown efficacy in treating VZV infections, specifically herpes zoster (shingles), in clinical trials. It demonstrated superior efficacy compared to acyclovir, leading to faster healing times. [, ]

A: Like acyclovir, resistance to this compound can emerge, particularly in immunocompromised individuals. [] The primary mechanism involves mutations in the viral thymidine kinase (TK) gene, leading to altered substrate specificity and reduced phosphorylation of the drug. [, ]

A: The most significant safety concern with this compound is its potentially lethal interaction with 5-fluorouracil and its prodrugs. [, , , , , , ] Co-administration leads to the inhibition of DPD, resulting in a toxic buildup of 5-fluorouracil and severe adverse effects, including death. [, , , , , , ] This interaction led to the withdrawal of this compound from the market in Japan and prevented its approval in other countries. [, ]

A: Yes, DPD activity is a crucial biomarker for predicting the risk of 5-fluorouracil toxicity, which is exacerbated by this compound. [, , ] Individuals with low or deficient DPD activity are at a significantly higher risk of developing severe adverse effects. [, , ] Measuring DPD activity in patients considered for 5-fluorouracil-based therapy is crucial, especially if this compound use is a factor. [, , ]

A: The this compound incident in 1993, where co-administration with 5-fluorouracil led to multiple deaths in Japan, highlighted critical shortcomings in drug safety monitoring and regulation. [, , , ] It underscored the importance of comprehensive preclinical and clinical evaluation of drug-drug interactions, especially those involving metabolic pathways. [, , , ] This incident prompted significant changes in drug approval processes and emphasized the need for greater vigilance in pharmacovigilance. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.